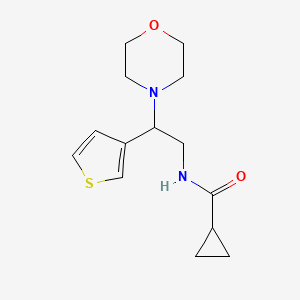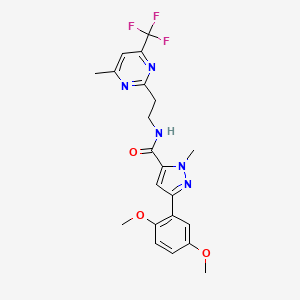![molecular formula C17H17N5O2 B2886820 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1796946-64-9](/img/structure/B2886820.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is an intricate compound combining structural elements of dihydropyridopyrimidine and methoxy-indazole. This complex structure positions the compound as a potential candidate for various biochemical applications and research, often within pharmaceutical development due to its multi-faceted molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions. Typically, the synthetic pathway might include:
Formation of the dihydropyridopyrimidine core: : This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and formamidines.
Indazole moiety attachment: : The methoxy-indazole group is typically introduced through coupling reactions, possibly involving intermediates like halogenated indazoles and methoxy-containing nucleophiles.
Methanone linkage formation: : This step usually involves creating the methanone bridge, often using carbonylation reactions or other carbonyl group-containing intermediates.
Industrial Production Methods
Industrial synthesis would likely follow a similar multi-step process, with optimization for large-scale production. This includes ensuring high yields, cost-effective reagents, and scalable reaction conditions. Techniques such as continuous flow chemistry may be employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various reactions including:
Oxidation: : Potential to form oxo-derivatives.
Reduction: : Targeting the carbonyl group or other reducible sites.
Substitution: : Particularly on the indazole moiety where functional groups may be exchanged.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing nucleophiles under suitable conditions like heating or using a catalyst.
Major Products Formed
Oxidation: : Formation of hydroxyl or oxo derivatives.
Reduction: : Yielding alcohols or amines depending on the site of reduction.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis for creating complex molecules, including potential pharmacophores.
Biology
Studied for interactions with biological macromolecules, possibly serving as ligands in binding assays.
Medicine
Investigated for its potential as a therapeutic agent due to its unique structural properties, possibly in oncology or neurology.
Industry
Utilized in material science for creating advanced polymers or as intermediates in the synthesis of other industrial chemicals.
Mécanisme D'action
The specific mechanism of action would depend on the application:
Molecular Targets: : Possible interactions with enzymes, receptors, or DNA due to its structural complexity.
Pathways Involved: : Could influence signaling pathways, protein-protein interactions, or gene expression depending on the context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7,8-dihydropyrido[4,3-d]pyrimidin-5-yl) derivatives: : Similar core structure but without the methoxy-indazole moiety.
(3-methoxy-2-methyl-2H-indazole-6-yl) methanone derivatives: : Lacking the dihydropyridopyrimidine element.
Uniqueness
The unique combination of the dihydropyridopyrimidine and methoxy-indazole structures imparts specific biochemical properties not found in simpler analogs. This includes enhanced binding affinity, stability, or reactivity, depending on the specific application.
Hope this helps! Where to next?
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-17(24-2)13-4-3-11(7-15(13)20-21)16(23)22-6-5-14-12(9-22)8-18-10-19-14/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSUGLYOCBOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC4=NC=NC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B2886737.png)

![4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2886742.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2886744.png)


![N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2886748.png)
![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2886750.png)

![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![(4E)-2-{[(4-phenoxyphenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2886758.png)

